An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
Introduction: Situating a Niche Intermediate in Drug Discovery
2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and professionals in drug development and organic synthesis. Its unique constellation of functional groups—a reactive aldehyde, a deactivating chloro group, and two activating ether moieties (ethoxy and methoxy)—creates a nuanced electronic and steric profile. This makes it a valuable intermediate for building complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other potential pharmacophores. Understanding the physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, and integration into synthetic workflows. This guide provides a comprehensive analysis of its core physical characteristics, blending established theoretical principles with practical experimental methodologies. While direct experimental data for this specific molecule is not widely published, this paper will establish its identity and project its physical properties through a rigorous comparative analysis with closely related analogs.
Molecular Identity and Core Characteristics
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This serves as the basis from which all other properties are derived.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-5-ethoxy-4-methoxybenzaldehyde | - |
| CAS Number | 443125-57-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
The structure, confirmed by its CAS registry, positions the functional groups in a specific orientation that dictates its reactivity and physical behavior. The aldehyde group at position 1 is the primary site for nucleophilic attack. The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect, while the methoxy group at position 4 and the ethoxy group at position 5 provide electron-donating resonance effects. This electronic interplay is fundamental to its chemical personality and influences its intermolecular interactions.
Caption: Molecular structure of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.
Projected Physical Properties: A Comparative Analysis
Direct experimental data for the physical properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde are scarce. However, we can develop a robust, expert-informed projection by analyzing the properties of structurally similar compounds. The presence of a chlorine atom and two ether groups, along with the aldehyde functionality, will influence properties such as melting point, boiling point, and solubility.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-4-methoxybenzaldehyde | 170.59 | Not available | Not available |
| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 41-43 | 269-270 |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 51-53 | 155 (at 10 mmHg) |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 4 | 250 |
| 2-Ethoxybenzaldehyde | 150.17 | Not available | 136-138 (at 24 mmHg) |
Data compiled from various sources[2][3][4].
Appearance and State: Based on its molecular weight and the solid nature of many substituted benzaldehydes at room temperature, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is expected to be a solid, likely a crystalline powder, with a color ranging from white to off-white or pale yellow.
Melting Point: The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For our target molecule, we can anticipate a melting point influenced by several factors:
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Molecular Weight and Size: With a molecular weight of 214.65 g/mol , it is heavier than the analogs listed. Generally, for a homologous series, melting point increases with molecular weight.
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Symmetry and Packing: The substitution pattern affects how efficiently the molecules can pack into a crystal lattice. The relatively asymmetric nature of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde might lead to less efficient packing compared to more symmetrical isomers, potentially lowering the melting point.
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Intermolecular Forces: The dominant intermolecular forces will be dipole-dipole interactions due to the polar C=O and C-Cl bonds, and London dispersion forces. Unlike the hydroxy-substituted analogs, it cannot act as a hydrogen bond donor, which will likely result in a lower melting point compared to compounds like 2-Hydroxy-4-methoxybenzaldehyde.
Considering these factors, a projected melting point in the range of 60-80 °C is a reasonable estimation. This is higher than the hydroxy-analogs due to the increased molecular weight but is tempered by the lack of hydrogen bonding.
Boiling Point: The boiling point is primarily a function of intermolecular attractive forces. As a polar molecule with a significant molecular weight, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is expected to have a relatively high boiling point, likely exceeding 280 °C at atmospheric pressure. The presence of the polar carbonyl group and the chloro-substituent will lead to strong dipole-dipole interactions.
Solubility: The solubility of an organic compound is governed by the principle of "like dissolves like."
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In Water: The presence of ether and aldehyde oxygens allows for hydrogen bonding with water molecules (acting as a hydrogen bond acceptor). However, the bulky, nonpolar aromatic ring and the hydrophobic chloro and ethoxy groups will significantly limit its aqueous solubility. It is projected to be sparingly soluble to insoluble in water .
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In Organic Solvents: Due to its significant organic character, it is expected to exhibit good solubility in a range of common organic solvents, including:
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Polar aprotic solvents: Acetone, Tetrahydrofuran (THF), Ethyl acetate.
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Chlorinated solvents: Dichloromethane, Chloroform.
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Aromatic solvents: Toluene.
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Alcohols: Ethanol, Methanol (though potentially less so than in aprotic solvents).
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Experimental Determination of Physical Properties: A Validated Approach
To move from projection to empirical fact, standardized experimental protocols are essential. The following section details the methodologies for determining the key physical properties of a novel compound like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.
Melting Point Determination
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.[5]
Protocol:
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Sample Preparation: A small amount of the dry, crystalline compound is finely crushed on a watch glass.
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Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).[6][7]
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Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting point.
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Accurate Determination: A fresh sample is heated to about 20 °C below the estimated melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Sources
- 1. 443125-57-3|2-Chloro-4-ethoxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
